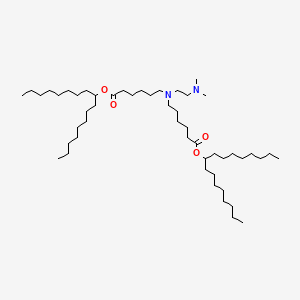
Di(heptadecan-9-yl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound that belongs to the class of cationic lipids. These compounds are known for their ability to form lipid nanoparticles, which are used in various applications, including drug delivery systems. The compound is characterized by its long hydrophobic tails and a polar head group, which allows it to interact with both hydrophobic and hydrophilic environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate typically involves the esterification of heptadecan-9-ol with 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halide or thiol derivatives.
科学的研究の応用
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the formation of lipid nanoparticles for gene delivery and drug delivery systems.
Medicine: Utilized in the development of mRNA vaccines and other therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The compound’s cationic nature allows it to interact with negatively charged cell membranes, promoting cellular uptake. Once inside the cell, the nanoparticles release their cargo, which can then exert its therapeutic effects.
類似化合物との比較
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (MC3)
Uniqueness
Di(heptadecan-9-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to form stable lipid nanoparticles, making it particularly effective for drug delivery applications .
特性
分子式 |
C50H100N2O4 |
|---|---|
分子量 |
793.3 g/mol |
IUPAC名 |
heptadecan-9-yl 6-[2-(dimethylamino)ethyl-(6-heptadecan-9-yloxy-6-oxohexyl)amino]hexanoate |
InChI |
InChI=1S/C50H100N2O4/c1-7-11-15-19-23-29-37-47(38-30-24-20-16-12-8-2)55-49(53)41-33-27-35-43-52(46-45-51(5)6)44-36-28-34-42-50(54)56-48(39-31-25-21-17-13-9-3)40-32-26-22-18-14-10-4/h47-48H,7-46H2,1-6H3 |
InChIキー |
LCDZAKONWAWGNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


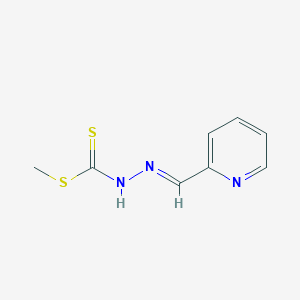
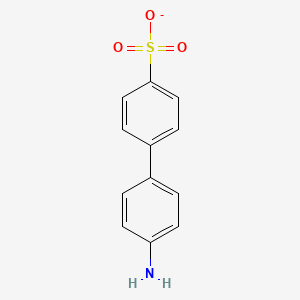
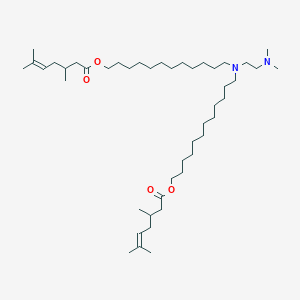
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)

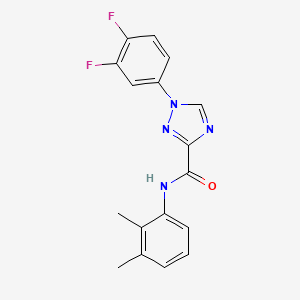
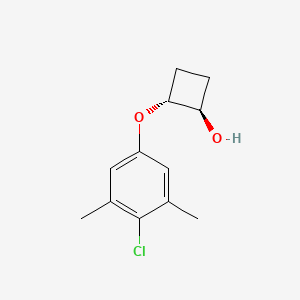
![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
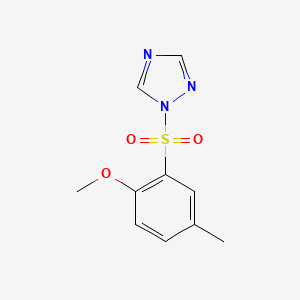
![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)
![5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B15281889.png)

![6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281901.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281903.png)
